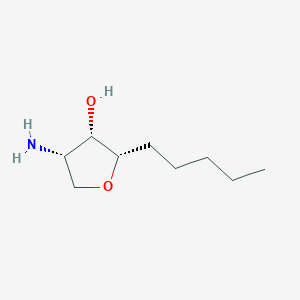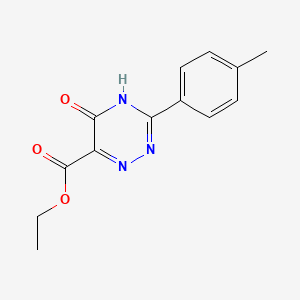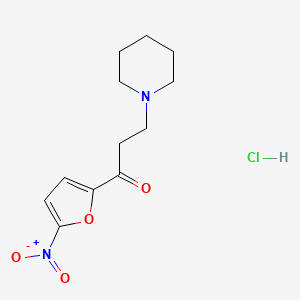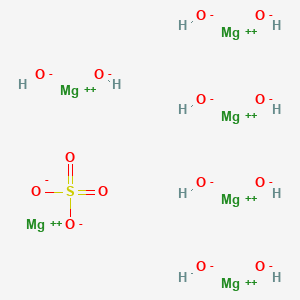
Magnesium hydroxide sulfate (Mg6(OH)10(SO4))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium hydroxide sulfate (Mg6(OH)10(SO4)) is an inorganic compound that combines magnesium, hydroxide, and sulfate ions. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium hydroxide sulfate can be synthesized through several methods. One common approach involves the reaction of magnesium oxide (MgO) with sulfuric acid (H2SO4) under controlled conditions. The reaction typically occurs at elevated temperatures and involves the following steps:
- Dissolving magnesium oxide in water to form magnesium hydroxide (Mg(OH)2).
- Adding sulfuric acid to the magnesium hydroxide solution to form magnesium hydroxide sulfate.
Another method involves the direct reaction of magnesium hydroxide with sulfuric acid, resulting in the formation of magnesium hydroxide sulfate and water: [ \text{Mg(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Mg}6(\text{OH}){10}(\text{SO}_4) + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, magnesium hydroxide sulfate is produced by treating seawater with lime (calcium hydroxide, Ca(OH)2). The process involves the following steps:
- Extracting magnesium ions from seawater.
- Reacting the extracted magnesium ions with lime to form magnesium hydroxide.
- Adding sulfuric acid to the magnesium hydroxide to produce magnesium hydroxide sulfate.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium hydroxide sulfate undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form magnesium salts and water.
Precipitation Reactions: Forms precipitates when reacted with certain reagents.
Common Reagents and Conditions
Sulfuric Acid (H2SO4): Used in the synthesis of magnesium hydroxide sulfate.
Magnesium Oxide (MgO): Reacts with water and sulfuric acid to form magnesium hydroxide sulfate.
Major Products Formed
Magnesium Sulfate (MgSO4): Formed when magnesium hydroxide sulfate reacts with sulfuric acid.
Water (H2O): A byproduct of the reaction between magnesium hydroxide and sulfuric acid.
Applications De Recherche Scientifique
Magnesium hydroxide sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other magnesium compounds.
Biology: Investigated for its potential role in biological processes and as a nutrient supplement.
Medicine: Studied for its potential use in pharmaceuticals and as an antacid.
Industry: Utilized in the production of flame retardants, fertilizers, and as a neutralizing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of magnesium hydroxide sulfate involves its ability to neutralize acids and form stable compounds. In biological systems, it acts as a source of magnesium ions, which are essential for various cellular processes. The compound interacts with molecular targets such as enzymes and ion channels, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Hydroxide (Mg(OH)2): Known for its use as an antacid and laxative.
Magnesium Sulfate (MgSO4): Commonly used as Epsom salt and in medical treatments.
Magnesium Oxide (MgO): Used in refractory materials and as a dietary supplement.
Uniqueness
Magnesium hydroxide sulfate is unique due to its combined properties of both magnesium hydroxide and magnesium sulfate. It offers the benefits of both compounds, such as acid neutralization and magnesium supplementation, making it valuable in various applications.
Propriétés
Numéro CAS |
124343-14-2 |
|---|---|
Formule moléculaire |
H10Mg6O14S |
Poids moléculaire |
411.97 g/mol |
Nom IUPAC |
hexamagnesium;decahydroxide;sulfate |
InChI |
InChI=1S/6Mg.H2O4S.10H2O/c;;;;;;1-5(2,3)4;;;;;;;;;;/h;;;;;;(H2,1,2,3,4);10*1H2/q6*+2;;;;;;;;;;;/p-12 |
Clé InChI |
CXCOKYCGUNNCKC-UHFFFAOYSA-B |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


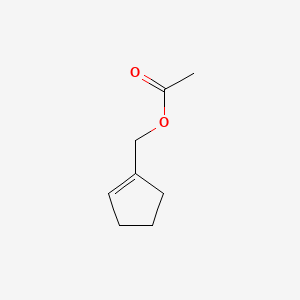
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
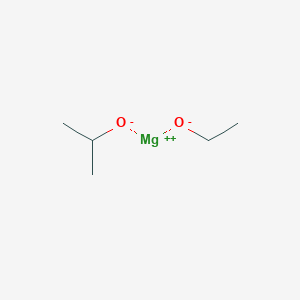
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
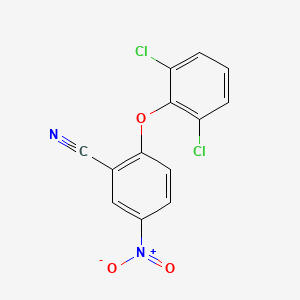
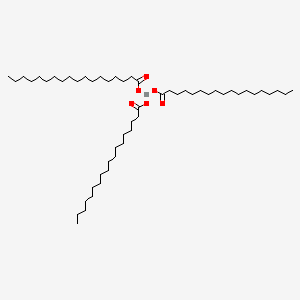
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
